molecular formula C8H7N3O2 B2665311 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 1020034-40-5

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No. B2665311
CAS RN: 1020034-40-5
M. Wt: 177.163
InChI Key: NUPHOHVAZPCLSS-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 21801-80-9 . It has a molecular weight of 176.17 . It’s a solid substance that should be stored in a dry environment between 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine compounds, including this compound, have been modified to create various analogues . For instance, Zolpidem, an FDA-approved drug for insomnia, contains an imidazo[1,2-a]pyridine core and has been modified to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

7-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive structure. Studies have demonstrated its utility in regioselective synthesis, where it can be substituted at different positions to yield a wide range of derivatives. For instance, the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcased how altering the substituents could influence the chemical properties and potential applications of the resulting compounds (Drev et al., 2014). Such versatility underscores the importance of this compound in medicinal chemistry and materials science.

Biological Activity

Compounds derived from this compound have shown a range of biological activities, including CNS activity and anti-inflammatory properties. For example, derivatives of 1-substituted imidazo-[1,2-c]pyrimidine showed CNS activity and anti-inflammatory effects (Długosz & Machoń, 1986). This highlights the compound's potential as a scaffold for developing new therapeutics with specific biological activities.

Structural Analysis and Supramolecular Aggregation

Research into the structural modifications of related thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation patterns. These studies help in understanding how various substituents affect the molecular structure and interaction patterns, which is crucial for designing compounds with desired properties (Nagarajaiah & Begum, 2014).

Antimicrobial and Antifungal Applications

Further research has explored the antimicrobial and antifungal activities of imidazo[1,2-a]pyrimidine derivatives, indicating the potential of this compound-based compounds in addressing resistant microbial strains. For instance, certain derivatives exhibited significant activity against a variety of microorganisms, showcasing the compound's utility in developing new antimicrobial agents (Revanker et al., 1975).

Mechanism of Action

While the specific mechanism of action for 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information for 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridine compounds, including 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(7(12)13)4-9-8(11)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPHOHVAZPCLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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